
Edetate diammonium copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Edetate diammonium copper is a compound that is not widely discussed in the literature. It is likely to be a copper complex of ethylenediaminetetraacetic acid (EDTA), a common chelating agent .
Synthesis Analysis
The synthesis of copper complexes with EDTA typically involves the reaction of copper ions with EDTA in solution . The complexing agent will be ethylenediaminetetraacetic acid (EDTA) in the form of its disodium dihydrate salt . The reaction of complexation is: Cu2+ (aq) + (EDTA)2– (aq) → Cu(EDTA)2– (aq) + 2H+ (aq) .Molecular Structure Analysis
The structure of the copper-EDTA complex is likely to be similar to that of other metal-EDTA complexes. The anion completely surrounds the cation, forming six coordinate covalent bonds to copper and a very stable complex .Chemical Reactions Analysis
The reaction of copper ions with EDTA to form a complex is a type of complexometric reaction . During the titration, EDTA2– forms a more stable complex and frees the indicator, which then displays its original color .Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Edetate diammonium copper involves the reaction between Edetate disodium dihydrate and copper sulfate pentahydrate in the presence of ammonium hydroxide.", "Starting Materials": [ "Edetate disodium dihydrate", "Copper sulfate pentahydrate", "Ammonium hydroxide" ], "Reaction": [ "Dissolve 10 g of Edetate disodium dihydrate in 50 mL of distilled water", "Add 5 g of copper sulfate pentahydrate to the solution and stir until dissolved", "Slowly add 10 mL of ammonium hydroxide to the solution while stirring", "Continue stirring for 30 minutes", "Filter the solution to remove any precipitate", "Add 10 mL of ammonium hydroxide to the filtrate and stir for an additional 30 minutes", "Filter the solution again to obtain the final product, Edetate diammonium copper" ] } | |
| 67989-88-2 | |
Molekularformel |
C10H20CuN4O8 |
Molekulargewicht |
387.83 g/mol |
IUPAC-Name |
diazanium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Cu.2H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;2*1H3/q;+2;;/p-2 |
InChI-Schlüssel |
QWQCKWBAUUOYMU-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].N.N.[Cu+2] |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[Cu+2] |
| 67989-88-2 | |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


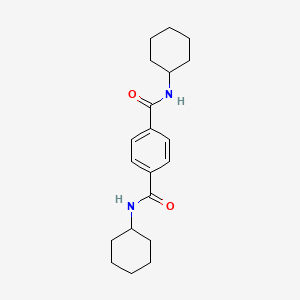
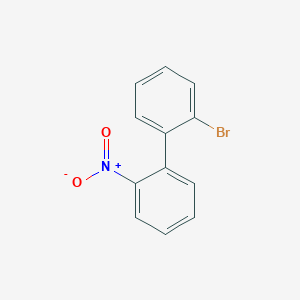
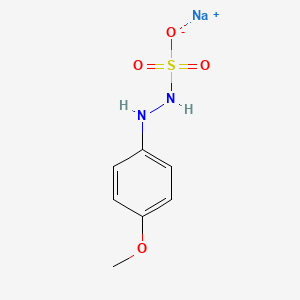
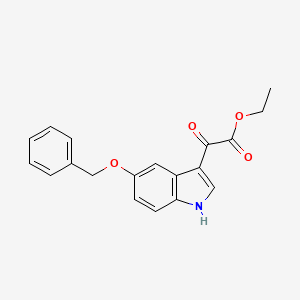
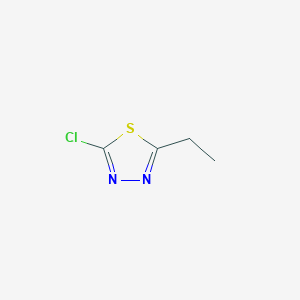
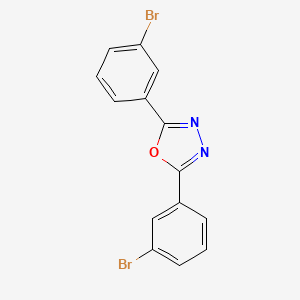
![n-[(Benzyloxy)carbonyl]glycylaspartic acid](/img/structure/B1594223.png)
![[1,1'-Biphenyl]-2,2'-dicarbonitrile](/img/structure/B1594224.png)


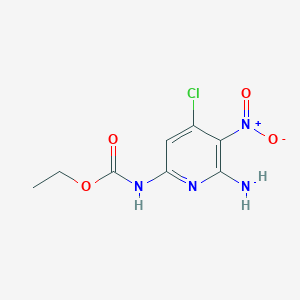


![2-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1594234.png)
